molecular formula C5H10O2 B8123062 cis-2-(Hydroxymethyl)cyclobutan-1-ol

cis-2-(Hydroxymethyl)cyclobutan-1-ol

Cat. No.: B8123062
M. Wt: 102.13 g/mol
InChI Key: VSYWGNKHUGJYOX-RFZPGFLSSA-N
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Description

cis-2-(Hydroxymethyl)cyclobutan-1-ol: is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a cyclobutane derivative with a hydroxymethyl group and a hydroxyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of cis-2-(Hydroxymethyl)cyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-2-(Hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-2-(Hydroxymethyl)cyclobutan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities .

Medicine: The compound’s derivatives may serve as lead compounds for drug discovery .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

Uniqueness: cis-2-(Hydroxymethyl)cyclobutan-1-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for diverse chemical transformations and applications .

Properties

IUPAC Name

(1R,2R)-2-(hydroxymethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYWGNKHUGJYOX-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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